Protease-Activated Receptor-4 diTFA
Description
Properties
Molecular Formula |
C37H48F6N8O11 |
|---|---|
Molecular Weight |
894.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H46N8O7.2C2HF3O2/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22;2*3-2(4,5)1(6)7/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46);2*(H,6,7)/t24-,25-,26-,27-;;/m0../s1 |
InChI Key |
AKBHJECXYCYDMD-OSQDUZRTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Key Steps in SPPS:
Resin Preparation :
Coupling Cycle :
Cleavage and Deprotection :
Critical Parameters :
| Parameter | Value/Description | Source |
|---|---|---|
| Coupling Reagents | HBTU/HCTU with DIEA (4–5 equivalents) | |
| Deprotection Time | 5–10 minutes (piperidine) | |
| Cleavage Reagent | TFA (90–95% v/v) + scavengers (TIPS, EDT) |
Purification and Characterization
Post-synthesis, PAR4 diTFA undergoes rigorous purification to ensure high purity.
Purification Methods:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) :
Mass Spectrometry (MS) and HPLC Analysis :
Solubility Data :
| Solvent | Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| DMSO | 30 | Room temperature | |
| Acetonitrile | <1 | Limited solubility |
Structural and Functional Validation
PAR4 diTFA’s activity is confirmed through biochemical assays and structural studies.
Key Findings:
Receptor Activation :
Conformational Stability :
Challenges and Optimizations
Aggregation and Sequence-Specific Issues:
Scale-Up and Automation:
- Automated SPPS : Syro II synthesizers enable parallel synthesis of 48 peptides, reducing manual handling errors.
- High-Throughput Purification : Biotage columns separate peptide mixtures efficiently.
Applications in Research
PAR4 diTFA is used to study:
- Platelet Activation : Synergy with P2Y12 receptors in thromboxane generation.
- Inflammation : PAR4-mediated CGRP/SP release in neurons.
- Drug Development : Screening PAR4 antagonists for thrombotic disorders.
Data Summary Table
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 894.81 g/mol | |
| Purity (HPLC) | >95% | |
| Solubility (DMSO) | 30 mg/mL | |
| Cleavage Reagent | TFA (90–95% v/v) | |
| Coupling Efficiency | 95–99% per cycle |
Chemical Reactions Analysis
Types of Reactions
Protease-Activated Receptor-4 diTFA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pain Modulation
Research indicates that PAR4 activation can modulate nociceptive responses. In a study involving rat sensory neurons, the selective agonism of PAR4 was shown to inhibit calcium mobilization and increase nociceptive thresholds in response to thermal and mechanical stimuli. This suggests that PAR4 may serve as an endogenous analgesic factor, potentially leading to new pain management therapies .
Thrombosis and Antiplatelet Therapy
PAR4 has emerged as a promising target for antiplatelet therapy. In preclinical studies, blockade of PAR4 demonstrated a low bleeding risk while effectively preventing thrombosis. For instance, the selective PAR4 antagonist BMS-986120 exhibited potent antithrombotic activity with a favorable safety profile compared to standard treatments like clopidogrel . This highlights the potential for PAR4-targeted therapies in patients at high risk for thrombotic events.
Immune Modulation
PAR4 plays a significant role in immune responses, including inflammation and infection control. Activation of PAR4 has been shown to modulate immune cell infiltration and cytokine release, indicating its potential as a therapeutic target in autoimmune diseases and infections . Furthermore, synthetic ligands mimicking protease effects on PARs could enhance natural immunity against diseases such as cancer and viral infections .
Data Tables
Case Study 1: Pain Management
In an experimental model using rat dorsal root ganglia, researchers demonstrated that intraplantar injection of a selective PAR4 agonist significantly increased pain thresholds without inducing inflammation. This suggests that targeting PAR4 could provide new avenues for pain relief without the adverse effects associated with traditional analgesics .
Case Study 2: Antiplatelet Therapy Development
A study on BMS-986120 revealed its efficacy as a selective PAR4 antagonist in cynomolgus monkeys, where it showed superior antithrombotic activity compared to existing treatments with minimal bleeding risks. This positions PAR4 as a viable target for developing safer antiplatelet therapies .
Case Study 3: Immunotherapy Potential
Research has indicated that activating PARs could enhance immune responses against infections. In models of viral infection, synthetic ligands targeting PARs demonstrated improved immune cell activation and cytokine production, suggesting their potential utility in immunotherapy strategies .
Mechanism of Action
Protease-Activated Receptor-4 diTFA exerts its effects by binding to Protease-Activated Receptor-4, leading to the proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a new N-terminal domain that acts as a tethered ligand, inducing intracellular signaling pathways. The molecular targets involved include various proteases such as thrombin, trypsin, and cathepsin G .
Comparison with Similar Compounds
Structural and Mechanistic Differences
PAR-4 diTFA belongs to a class of PAR-activating peptides (PAR-APs). Key structural and mechanistic distinctions from other PAR-targeting compounds are summarized below:
Table 1: Structural and Mechanistic Comparison
Efficacy and Selectivity
PAR-4 Agonists vs. PAR-1 Agonists
- PAR-4 diTFA : Induces ~50% of maximal thrombin response in platelet activation, reflecting its role in sustained signaling . Exhibits high selectivity for PAR-4 over PAR-1/2/3 due to unique tethered ligand interactions .
PAR-4 Antagonists
- BMS-986141: Orally active small molecule with nanomolar affinity for PAR-3. Demonstrates 90% inhibition of ex vivo thrombus formation in primates and a 3-fold wider therapeutic window (anti-thrombotic vs. bleeding risk) compared to PAR-1 antagonists .
Table 2: Therapeutic Potential and Challenges
Research Findings and Clinical Relevance
- PAR-4 diTFA in Pain Modulation : Augé et al. (2009) demonstrated that PAR-4 activation inhibits visceral pain in murine models, suggesting a dual role in thrombosis and pain pathways .
- PAR-4 Antagonists in Thrombosis : Wong et al. (2017) showed that PAR-4 blockade reduces arterial thrombosis by >70% in primates without prolonging bleeding time, a significant advantage over aspirin and clopidogrel .
Biological Activity
Protease-Activated Receptor-4 (PAR4) is a member of the protease-activated receptor family, which plays a significant role in various biological processes, including inflammation, platelet activation, and nociception. The compound diTFA (di-trifluoroacetyl) is a synthetic peptide that selectively activates PAR4, providing a valuable tool for studying its biological activity. This article reviews the current understanding of PAR4's biological activity, focusing on its signaling mechanisms, implications in disease, and potential therapeutic applications.
Overview of PAR4
PAR4 is activated by serine proteases such as thrombin, trypsin, and cathepsin G. Upon activation, it undergoes proteolytic cleavage that exposes a tethered ligand, initiating intracellular signaling through G-proteins. This receptor is primarily expressed in platelets and various immune cells, highlighting its role in hemostasis and inflammation .
Signaling Pathways:
- Calcium Mobilization: Activation of PAR4 leads to an increase in intracellular calcium levels, which is crucial for platelet aggregation and secretion.
- Protein Kinase C (PKC) Activation: PAR4 activates PKC pathways that mediate granule secretion in platelets and promote inflammatory responses .
- Transcription Factor Modulation: PAR4 signaling influences the phosphorylation of transcription factors such as FoxO1, which regulates immune cell functions .
Platelet Activation
PAR4 plays a pivotal role in platelet activation and aggregation. Studies have shown that:
- Granule Secretion: Activation of PAR4 enhances dense granule secretion from platelets, which contains pro-inflammatory mediators like ADP and serotonin. This process is critical for platelet-leukocyte interactions during thrombo-inflammatory events .
- Thrombosis: Inhibition of PAR4 has been linked to reduced thrombus formation in animal models, suggesting its potential as a target for antiplatelet therapies .
Immune Modulation
PAR4's role extends beyond hemostasis:
- Regulatory T Cells (Tregs): Research indicates that PAR4 signaling can inhibit Treg function, impacting immune tolerance and responses to inflammation. This modulation occurs through pathways involving PTEN and FoxP3 regulation .
- Inflammatory Pain: Activation of PAR4 has been associated with nociceptive signaling in sensory neurons. Selective activation can influence pain thresholds and inflammatory responses in models of hyperalgesia .
Case Studies
- Thrombo-inflammatory Disorders:
- Nociception Research:
Data Tables
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Platelet Activation | Calcium mobilization; PKC activation | Thrombosis; platelet-leukocyte interactions |
| Immune Modulation | Inhibition of Treg function | Autoimmune diseases; cancer immunotherapy |
| Nociception | Sensory neuron activation | Pain management strategies |
Q & A
Q. What is the physiological role of PAR4 in hemostasis and thrombosis, and how is it experimentally validated?
PAR4 is critical in platelet activation and thrombus formation, particularly under high shear stress. Experimental validation involves in vitro platelet aggregation assays (e.g., using thrombin or PAR4-specific agonists like AYPGKF) and in vivo thrombosis models (e.g., FeCl₃-induced arterial injury). Key studies demonstrate that PAR4 knockout mice exhibit reduced thrombus formation without significant bleeding risks, supporting its role as a therapeutic target .
Q. What methodologies are used to assess PAR4 activation and inhibition in cellular assays?
- Calcium flux assays : Measure intracellular Ca²⁺ mobilization using fluorescent dyes (e.g., Fluo-4) upon PAR4 activation by proteases (e.g., thrombin) or synthetic peptides.
- Platelet aggregation studies : Use light transmission aggregometry to evaluate PAR4-dependent responses.
- Receptor internalization assays : Track PAR4 trafficking via confocal microscopy with fluorescently labeled antibodies .
Advanced Research Questions
Q. How do researchers address interspecies variability in PAR4 function during preclinical studies?
Human PAR4 exhibits distinct activation kinetics compared to rodent PAR4 due to structural differences (e.g., A120T polymorphism). Mutagenesis studies and cross-species pharmacological profiling (e.g., using BMS-986120, a human-specific PAR4 antagonist) are critical to reconcile discrepancies. For example, Wilson et al. (2016) showed that BMS-986120 selectively inhibits human PAR4 under high shear stress but has minimal effects in non-primate models .
Q. What experimental strategies resolve contradictions in PAR4’s dual role in pro-inflammatory and anti-thrombotic pathways?
- Conditional knockout models : Tissue-specific PAR4 deletion in endothelial cells vs. platelets to isolate its roles.
- Proteomic profiling : Identify PAR4-interacting proteins (e.g., β-arrestins) in different cell types.
- Dual-agonist/antagonist studies : Use biased ligands to dissect G-protein vs. β-arrestin signaling pathways. French et al. (2017) highlighted that PAR4 antagonists like BMS-986141 reduce thrombosis without exacerbating inflammation, suggesting pathway-specific modulation .
Q. What are the challenges in designing selective PAR4 antagonists with minimal off-target effects?
- Structural homology with PAR1 : PAR4 shares 30% sequence identity with PAR1, complicating selectivity. High-resolution cryo-EM structures of PAR4-ligand complexes guide rational drug design.
- Pharmacokinetic optimization : Improve oral bioavailability of small-molecule antagonists (e.g., BMS-986120) through prodrug formulations.
- In silico screening : Virtual docking against PAR4’s extracellular loop 2 (ECL2), a key determinant of ligand specificity .
Methodological & Data Analysis Questions
Q. How should researchers validate PAR4 expression in heterogeneous cell populations?
- Flow cytometry : Use antibodies targeting extracellular PAR4 epitopes (e.g., anti-PAR4 [SAM11]).
- qRT-PCR : Quantify PAR4 mRNA levels with primers specific to exon 2 (human) or exon 1 (mouse).
- Western blotting : Detect full-length PAR4 (∼45 kDa) and cleaved fragments (∼30 kDa) using validated antibodies .
Q. What statistical approaches are recommended for analyzing PAR4-dependent signaling variability?
- Mixed-effects models : Account for intra- and inter-experimental variability in platelet activation studies.
- Principal component analysis (PCA) : Reduce dimensionality in proteomic or transcriptomic datasets.
- Power analysis : Ensure adequate sample size in preclinical trials using effect sizes from prior studies (e.g., 30% reduction in thrombus area with PAR4 inhibition) .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility of PAR4 ligand-binding assays?
- Standardized buffers : Use HEPES-Tyrode’s buffer (pH 7.4) with 1 mM Ca²⁺ for platelet studies.
- Positive controls : Include thrombin (0.1–1 U/mL) or PAR4-activating peptide (AYPGKF, 100–500 μM).
- Data archiving : Store raw flow cytometry files (.fcs) and microscopy images in FAIR-compliant repositories .
Q. What are best practices for handling contradictory results in PAR4 knockout studies?
- Meta-analysis : Pool data from multiple labs using fixed-effects models.
- Reagent validation : Verify siRNA/shRNA specificity with rescue experiments (e.g., murine PAR4 cDNA transfection in human cells).
- Transparent reporting : Disclose all experimental parameters (e.g., shear rate in thrombosis models) in supplemental materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
